molecular formula C20H15N3O3 B13985610 N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide CAS No. 15231-14-8

N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide

Cat. No.: B13985610
CAS No.: 15231-14-8
M. Wt: 345.4 g/mol
InChI Key: COEFERPYKBXXEL-UHFFFAOYSA-N
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Description

N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide is a chemical compound offered for research and development purposes. As a pyridine-carboxamide derivative, this class of compounds is of significant interest in medicinal chemistry and chemical biology. Researchers are exploring similar structures for a range of potential biological activities. For instance, pyridine carboxamide scaffolds have been investigated as potent inhibitors for various enzymes and receptors, explored for their antifungal properties by targeting succinate dehydrogenase, and studied as anti-diabetic agents through α-amylase inhibition . This product is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. For specific data on this compound's applications, mechanism of action, and physicochemical properties, please consult the scientific literature or contact our technical support team.

Properties

CAS No.

15231-14-8

Molecular Formula

C20H15N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

N-(3-oxo-2-phenyl-3-pyridin-3-ylpropanoyl)pyridine-3-carboxamide

InChI

InChI=1S/C20H15N3O3/c24-18(15-8-4-10-21-12-15)17(14-6-2-1-3-7-14)20(26)23-19(25)16-9-5-11-22-13-16/h1-13,17H,(H,23,25,26)

InChI Key

COEFERPYKBXXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CN=CC=C2)C(=O)NC(=O)C3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Preparation Process

Step Description Key Reagents Conditions Outcome
1 Formation of pyridinium salt intermediate Pyridinium salt precursor and α-cyano-α-aryl acrylate compound Heating at ~105°C for 72 hours, then cooling to 20–33°C Pyridinium zwitterionic compound
2 Conversion to cyanopyridine compound Treatment with reagents such as phosphorus oxychloride (POCl3), phosphorus tribromide (PBr3), or trifluoromethanesulfonic anhydride Stirring in organic solvent (e.g., methylene chloride) at 0–25°C Cyanopyridine compound with halogen or triflate substituent
3 Regioselective amination Reaction with amine compound (e.g., morpholine) in alcoholic solvent like methanol 0–25°C, slow addition over 10–60 minutes, stirring for ~48 hours Tetra-substituted pyridine compound
4 Hydrogenation Catalytic hydrogenation using palladium-based catalysts (e.g., 20% palladium hydroxide on carbon) in methanol with organic base (triethylamine) Hydrogen pressure ~30–48 psi, temperature 20–45°C, reaction time 2–42 hours Amino-substituted cyanopyridine compound
5 Hydrolysis Acidic or basic hydrolysis of nitrile group Conditions vary, typically mild acidic medium Final carboxamide pyridine compound

Reaction Details and Optimization

  • Pyridinium salt formation is achieved by reacting pyridinium salts with α-cyano-α-aryl acrylate compounds, which can be prepared separately or in situ. The reaction is conducted at elevated temperatures (~105°C) for extended periods (~72 hours) to ensure completion.

  • Halogenation or triflation of the pyridinium zwitterionic compound is performed with reagents such as POCl3 or PBr3, facilitating the introduction of a good leaving group for subsequent nucleophilic substitution.

  • Amination is regioselective and performed in alcoholic solvents at low to moderate temperatures (0–25°C) to control reaction rate and selectivity. Morpholine is a preferred amine, added slowly to avoid side reactions. Stirring for about 48 hours ensures full conversion.

  • Hydrogenation utilizes palladium-based catalysts under hydrogen atmosphere at mild temperatures (20–45°C) and moderate pressure (~40 psi). The presence of an organic base like triethylamine helps maintain reaction conditions and catalyst activity. Reaction times vary from 2 to 42 hours, commonly around 21 hours.

  • Hydrolysis of the nitrile group to the carboxamide is conducted under acidic or basic conditions depending on the substrate stability and desired yield. Acidic hydrolysis is often preferred for cleaner reactions.

Research Findings and Analytical Data

Yield and Purity

  • The multi-step synthesis yields the target compound with high purity, typically exceeding 95%, after chromatographic purification and recrystallization.

  • Reaction times and temperatures are optimized to maximize yield and minimize by-products.

Spectroscopic Characterization

Biological Relevance

  • Pyridine-carboxamide derivatives, including this compound, have been reported as intermediates in the synthesis of neurokinin-1 receptor antagonists, which have therapeutic potential in neurological and inflammatory conditions.

  • Related pyridine-carboxamide derivatives have shown potential biological activities such as antimicrobial and anti-diabetic effects, though specific bioactivity data for this compound require further study.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product Notes
1 Pyridinium salt formation Pyridinium salt + α-cyano-α-aryl acrylate Heat 105°C, 72 h Pyridinium zwitterionic salt In situ or separate preparation
2 Halogenation/triflation Pyridinium zwitterionic salt POCl3/PBr3/(F3CSO2)2O, 0–25°C Cyanopyridine compound Organic solvent, e.g., methylene chloride
3 Amination Cyanopyridine compound + amine (morpholine) Methanol, 0–25°C, 48 h Tetra-substituted pyridine Slow amine addition
4 Hydrogenation Tetra-substituted pyridine Pd(OH)2/C, H2 (40 psi), 20–45°C, 2–42 h Amino-substituted cyanopyridine Base present (triethylamine)
5 Hydrolysis Amino-substituted cyanopyridine Acidic/basic hydrolysis Final carboxamide pyridine Mild conditions preferred

Chemical Reactions Analysis

Types of Reactions

N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related 3-pyridinecarboxamide derivatives based on substituent variations and hypothetical pharmacological implications:

Structural Features and Substituent Analysis

Compound Name Key Substituents Potential Functional Impact
N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide (Target) 1,3-dioxo-2-phenylpropyl, dual pyridine rings Potential for hydrogen bonding via diketone; aromatic stacking via phenyl/pyridine groups
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[ethyl(2-methylphenyl)amino]ethyl]-3-pyridinecarboxamide Isoxazole-thioether, ethyl-methylphenylamino chain Enhanced lipophilicity; possible kinase inhibition via isoxazole interaction
2-[[(5-methyl-3-isoxazolyl)methyl]thio]-N-[2-(methylphenylamino)propyl]-3-pyridinecarboxamide Methyl-isoxazole-thioether, methylphenylamino propyl Increased steric bulk; potential modulation of target selectivity
N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide Phenothiazine-azetidine core, substituted phenyl Possible CNS activity due to phenothiazine moiety; azetidine ring strain may affect binding

Key Observations

Substituent Diversity: The target compound’s 1,3-dioxo-2-phenylpropyl group distinguishes it from thioether-linked isoxazole or thienyl derivatives (e.g., compounds in ). The diketone moiety may improve solubility or serve as a hydrogen-bond acceptor, whereas thioether-linked substituents could enhance membrane permeability . Compounds with phenothiazine-azetidine cores (e.g., ) diverge significantly in structure, suggesting distinct biological targets (e.g., CNS disorders vs. kinase inhibition).

Pharmacological Hypotheses: Isoxazole-containing analogs (e.g., ) are often associated with kinase inhibition due to isoxazole’s ability to mimic ATP’s adenine ring. The target compound’s lack of isoxazole may shift its mechanism toward non-kinase targets, such as enzymes requiring diketone coordination. The dual pyridine rings in the target compound could facilitate interactions with metal ions or aromatic residues in binding pockets, a feature less pronounced in single-pyridine derivatives.

Metabolic and Synthetic Considerations: Thioether linkages (common in ) are susceptible to oxidative metabolism, whereas the target compound’s diketone group may confer greater stability.

Biological Activity

N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3. It features a dioxo group, a phenyl ring, and pyridine moieties that contribute to its biological activity. The compound's structure allows for various interactions with biological targets, which are critical for its pharmacological effects.

PropertyValue
Molecular Weight312.34 g/mol
LogP2.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxicity of this compound against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, the following IC50 values were observed:

Cell LineIC50 (µM)
MCF-715.4
HeLa22.8

These results indicate a promising lead for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the phenyl and pyridine rings can significantly influence its potency and selectivity.

Key Findings:

  • Substitution on the phenyl ring enhances antitumor activity.
  • The presence of electron-withdrawing groups on the pyridine moiety increases binding affinity to target enzymes.
  • The dioxo group is crucial for maintaining bioactivity.

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